molecular formula C5H5BrN2O B1280607 2-Amino-5-bromopyridin-3-OL CAS No. 39903-01-0

2-Amino-5-bromopyridin-3-OL

Cat. No.: B1280607
CAS No.: 39903-01-0
M. Wt: 189.01 g/mol
InChI Key: YQADLKDQAXAIKW-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

It is known to be a brominated aromatic amine reagent , which suggests that it may interact with various biological targets, particularly proteins and enzymes, through its amine group.

Mode of Action

The bromine atom may also participate in halogen bonding, contributing to the compound’s interaction with its targets .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

It is used as an organic chemical synthesis intermediate , suggesting that it may participate in various chemical reactions and potentially influence cellular processes.

Action Environment

It is recommended to be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Biochemical Analysis

Biochemical Properties

2-Amino-5-bromopyridin-3-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which facilitate the compound’s binding to active sites of enzymes and proteins .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to changes in gene expression related to cell proliferation and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing DNA repair mechanisms. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range triggers significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and DNA repair. These interactions can affect metabolic flux and alter the levels of specific metabolites . The compound’s involvement in these pathways highlights its potential impact on cellular homeostasis and stress responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The distribution pattern of this compound can influence its biological activity and effectiveness in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromopyridin-3-OL typically involves the bromination of 2-aminopyridine. The process begins with dissolving 2-aminopyridine in acetic acid, followed by the addition of bromine in acetic acid solution. The reaction mixture is maintained at a low temperature initially and then allowed to rise to facilitate the formation of the hydrobromide of 2-amino-5-bromopyridine . The product is then isolated and purified through filtration and washing.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromopyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-Amino-5-bromopyridin-3-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-5-bromopyridin-3-OL include:

  • 2-Amino-5-bromopyridine
  • 2-Amino-4-bromopyridine
  • 2-Amino-5-chloropyridine
  • 2-Amino-5-iodopyridine
  • 2-Amino-3-chloropyridine
  • 2-Amino-3-bromopyridine

Uniqueness

What sets this compound apart from these similar compounds is the presence of both an amino group and a hydroxyl group on the pyridine ring. This unique combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-5-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQADLKDQAXAIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045080
Record name 2-Amino-5-bromo-3-hydroxypyridine
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39903-01-0
Record name 2-Amino-5-bromo-3-hydroxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39903-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-3-hydroxypyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-bromo-3-hydroxypyridine
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Record name 2-amino-5-bromopyridin-3-ol
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Synthesis routes and methods I

Procedure details

6-Bromooxazolo[4,5-b]pyridine-2(3H)-one (K. Rufenacht and H. Kristinsson, Helv. Chim. Acta 59 (5), 1593 [1976]) (4.3 g; 0.02 mole) sodium hydroxide (5 g; 0.125 mole) and water (50 ml) were stirred on the steam bath for 45 minutes. The solution was cooled to approximately 10° C. and carefully acidified with concentrated HCl (considerable foaming). The resulting solid was collected by filtration, washed with water and dried. The yield was 3.0 g (79 percent) of tan solid melting at 187° to 189° C. Recrystallization from aqueous ethanol afforded 2.0 g of tan crystals, melting point 195° to 197° C.
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Synthesis routes and methods II

Procedure details

A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder and 100 parts of water is stirred under nitrogen in an autoclave for 10 hours at 170° C. The dark-coloured solution is neutralised with concentrated hydrochloric acid, saturated with sodium chloride and extracted three times in the warm state with an ethyl acetate/tetrahydrofuran mixture (9:1). The combined organic extracts are filtered through Hyflo, dried with sodium sulphate and filtered. After the solvent has been evaporated off, the residue is taken up in a small amount of hot ethyl acetate and chromatographed through silica gel. After removal of the ethyl acetate, there are obtained 2.2 parts (46.3% of theory) of 2-amino-3-hydroxy-5-bromopyridine, m.p. 205°-208° C.
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Synthesis routes and methods III

Procedure details

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g, 100 mmol) was suspended in NaOH solution (2N, 250 mL, 500 mmol). The mixture was refluxed overnight and a clear solution was obtained. After cooling to room temperature, the reaction solution was neutralized to pH ˜7. A lot of CO2 was released and also precipitate was observed. The product was filtered, washed with water, and dried under high vacuum to provide 2-amino-5-bromo-pyridin-3-ol as an off-white solid (17.8 g, 98% yield).
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Synthesis routes and methods IV

Procedure details

In another example, 6-bromooxazolo[4,5-b]pyridine can be subjected to palladium-catalyzed coupling and deprotection of the resulting intermediate with trifluoroacetic acid. 6-Bromooxazolo[4,5-b]pyridine can be produced from 2-amino-5-bromo-3-pyridinol by condensation with formic acid or a trialkyl orthoformate, using methodology similar to that of Viaud et al., Heterocycles 41: 2799 (1995). The use of other carboxylic acids produces 2-substituted-6-bromooxazolo[4,5-b]pyridines, which are also substrates for the Heck and Sonogashira reactions. The synthesis of 2-amino-5-bromo-3-pyridinol proceeds from furfurylamine (Aldrich Chemical Company). Thus, 5-bromo-3-pyridinol (produced from furfurylamine according to U.S. Pat. No. 4,192,946) can be chlorinated, using methods described by Koch et al., Synthesis, 499 (1990), to give 2-chloro-5-bromo-3-pyridinol, which in turn can be converted to 2-amino-5-bromo-3-pyridinol by treatment with ammonia.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromopyridin-3-OL
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Reactant of Route 6
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Q & A

Q1: What is the structural significance of 2-amino-5-bromopyridin-3-ol in the synthesis of the title compound?

A1: this compound serves as a key reactant in the synthesis of 5-bromo-3-(indan-1-yloxy)pyridin-2-amine []. It reacts with indan-1-yl methanesulfonate in the presence of caesium carbonate to yield the final product. The structure of this compound dictates the connectivity and spatial arrangement of atoms in the resulting derivative.

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